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molecular formula C13H11BrN2O2 B8358064 6-Benzylamino-5-bromo-nicotinic acid

6-Benzylamino-5-bromo-nicotinic acid

Cat. No. B8358064
M. Wt: 307.14 g/mol
InChI Key: RJMGVUFGMIXSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07229999B2

Procedure details

A mixture of 0.3 g (1.27 mmol) 5-bromo-6-chloro-nicotinic acid methylester and 0.34 g (3.17 mmol) benzylamine in 0.4 mL DMSO was heated to 160° C. in the microwave for 4 min. 0.6 mL water and 0.4 mL 5N KOH aq was added and heated to 160° C. in the microwave for 2 min. Acetic acid and DMF was added and the mixture was purified by preparative HPLC on reversed phase eluting with a gradient formed from acetonitrile/water/HCOOH. The combined product fractions were evaporated to yield 0.195 g (50%) of the title compound. MS (m/e): 307.1 (M−H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([Br:10])[C:7](Cl)=[N:6][CH:5]=1.[CH2:13]([NH2:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O.[OH-].[K+]>CS(C)=O.CN(C=O)C.C(O)(=O)C>[CH2:13]([NH:20][C:7]1[C:8]([Br:10])=[CH:9][C:4]([C:3]([OH:2])=[O:12])=[CH:5][N:6]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
COC(C1=CN=C(C(=C1)Br)Cl)=O
Name
Quantity
0.34 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
0.4 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
O
Name
Quantity
0.4 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 160° C. in the microwave for 2 min
Duration
2 min
CUSTOM
Type
CUSTOM
Details
the mixture was purified by preparative HPLC on reversed phase
WASH
Type
WASH
Details
eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from acetonitrile/water/HCOOH
CUSTOM
Type
CUSTOM
Details
The combined product fractions were evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=NC=C(C(=O)O)C=C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.195 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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